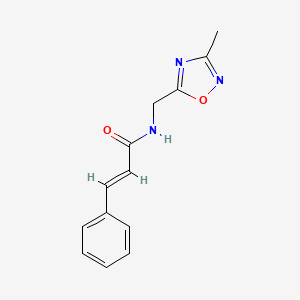

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Mecanismo De Acción

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit broad-spectrum biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes or receptors involved in these pathways.

Mode of Action

1,2,4-oxadiazole derivatives have been found to induce apoptosis in certain cell lines . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to programmed cell death.

Biochemical Pathways

These could include pathways related to bacterial growth, viral replication, and cellular apoptosis .

Result of Action

Based on the reported activities of similar 1,2,4-oxadiazole derivatives, the compound may have the potential to inhibit the growth of bacteria, viruses, and other pathogens, and induce apoptosis in certain cell lines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide typically involves the cyclization of appropriate precursors followed by nucleophilic substitution reactions. One common method involves the reaction of a substituted benzophenone hydrazide with an appropriate alkylating agent under basic conditions to form the oxadiazole ring . The resulting intermediate is then reacted with cinnamoyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the cinnamamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the oxadiazole ring.

Reduction: Reduced forms of the cinnamamide moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. These compounds can disrupt bacterial cell walls and inhibit essential enzymes.

Mechanism of Action:

The proposed mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis and function. Studies have shown that oxadiazole derivatives can effectively target metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance in various pathogens.

Anticancer Properties

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide has demonstrated promising anticancer activity across various cancer cell lines. Its efficacy has been evaluated primarily against melanoma and liver cancer cells.

Case Studies:

A study on a series of cinnamide derivatives showed that those incorporating the 1,2,4-oxadiazole moiety exhibited potent antiproliferative effects against B16-F10 murine melanoma cells. The most effective compound reduced cell viability significantly and induced cell cycle arrest .

Anti-inflammatory Applications

The anti-inflammatory potential of this compound is being explored due to its ability to modulate inflammatory pathways. Specifically, it has been noted for its capacity to inhibit phosphoinositide 3-kinase gamma (PI3Kγ), a target in autoimmune disorders .

Research Findings:

Studies have shown that related oxadiazole derivatives can effectively reduce inflammation in models of rheumatoid arthritis by inhibiting PI3Kγ activity. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparación Con Compuestos Similares

Similar Compounds

- N-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)ethanamine

- N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine

- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Actividad Biológica

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological evaluations, and relevant case studies.

1. Chemical Structure and Properties

This compound can be described structurally as containing a cinnamide moiety linked to a 3-methyl-1,2,4-oxadiazole group. This unique combination may contribute to its diverse biological activities.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of cinnamic acid derivatives with oxadiazole precursors. The synthetic route often utilizes various reagents and conditions to optimize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction times.

3.1 Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. In a study evaluating the antibacterial activity of related compounds at a concentration of 100 µg/mL, certain derivatives demonstrated effective inhibition against various bacterial strains (Table 1) .

| Compound | Bacterial Strain | % Inhibition at 100 µg/mL |

|---|---|---|

| 4-nitro derivative | E. coli | 85% |

| 3-chloro derivative | S. aureus | 78% |

| Control (Streptomycin) | E. coli | 90% |

3.2 Antioxidant Activity

The antioxidant potential of this compound has also been explored through DPPH radical scavenging assays. The results showed varying degrees of inhibition among different derivatives (Table 2) .

| Compound | % Inhibition at 100 µM |

|---|---|

| 4-hydroxy derivative | 70% |

| 3,4-dimethoxy derivative | 65% |

| Ascorbic Acid (Standard) | 75% |

4.1 Enzyme Inhibition Studies

In recent investigations, N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide was tested for its ability to inhibit specific enzymes such as Mpro (main protease) involved in viral replication processes. The compound exhibited an IC50 value of approximately 46 μM in inhibiting Mpro activity . This finding suggests potential applications in antiviral therapies.

4.2 Cytotoxicity Assessments

Studies have also assessed the cytotoxic effects of oxadiazole derivatives on cancer cell lines such as MCF-7 and HepG2. One notable study found that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like Doxorubicin . This highlights the potential for these compounds in cancer treatment protocols.

5. Pharmacokinetic Properties

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics and moderate plasma protein binding profiles for several derivatives .

Propiedades

IUPAC Name |

(E)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-10-15-13(18-16-10)9-14-12(17)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,17)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLPIRDSFNIRMH-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)CNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.